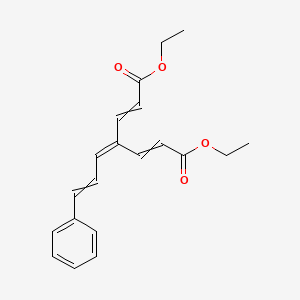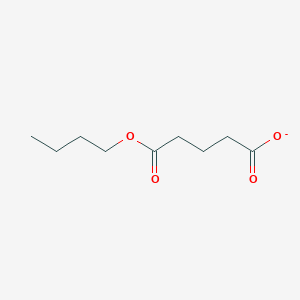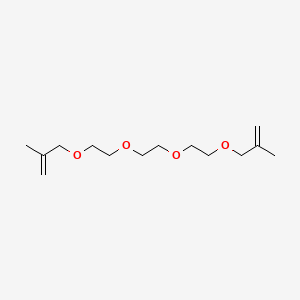
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is an organic compound with the molecular formula C12H22O4 It is a member of the tetraoxahexadeca family, characterized by the presence of multiple ether linkages within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene typically involves the reaction of allyl alcohol with triethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene involves its interaction with molecular targets through its ether linkages. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7,10,13-Tetraoxahexadeca-1,15-diyne
- 2,15-Dihydroxy-5,8,11-trimethyl-4,7,10,13-tetraoxahexadecane-1,16-diyl
Comparison
Compared to similar compounds, 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is unique due to its specific arrangement of ether linkages and the presence of methyl groups at positions 2 and 15. This structural uniqueness imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
91520-52-4 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
2-methyl-3-[2-[2-[2-(2-methylprop-2-enoxy)ethoxy]ethoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C14H26O4/c1-13(2)11-17-9-7-15-5-6-16-8-10-18-12-14(3)4/h1,3,5-12H2,2,4H3 |
Clé InChI |
OHECKARXXLDQAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COCCOCCOCCOCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




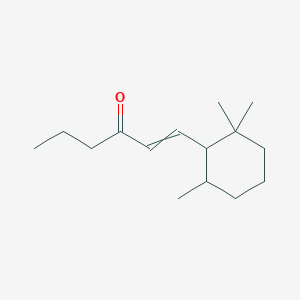
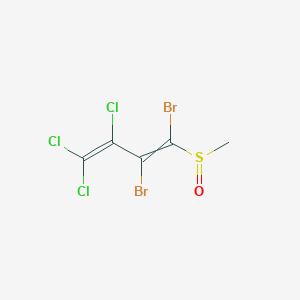
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)

![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)

